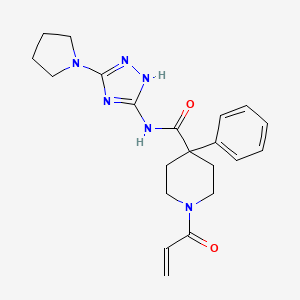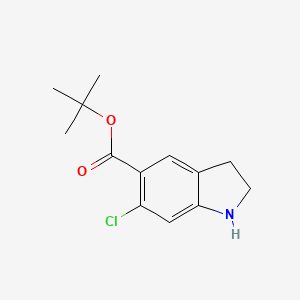
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole and has a unique chemical structure that makes it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate is not fully understood, but several studies have suggested that it works by inhibiting certain enzymes and signaling pathways in the body. For example, one study reported that Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate inhibits the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators in the body. Another study suggested that this compound inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate has been shown to have several biochemical and physiological effects in the body. For example, one study reported that this compound induces apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. Another study suggested that Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate reduces the production of inflammatory mediators in the body, which can help to alleviate inflammation-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate in lab experiments is its high potency and selectivity. This compound has been shown to exhibit significant activity against cancer cells and other disease targets, while having minimal effects on healthy cells. However, one limitation of using Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the investigation of its potential use in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to better understand the mechanism of action of Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate involves the reaction of indole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base. The reaction is carried out at room temperature and the final product is obtained after purification through column chromatography. This method has been reported in several research articles and is considered an efficient way to synthesize Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have reported that Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate exhibits significant anti-cancer activity against various types of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as for its antimicrobial and antiviral properties.
Propiedades
IUPAC Name |
tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)9-6-8-4-5-15-11(8)7-10(9)14/h6-7,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEAVMHAPSSECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C2C(=C1)CCN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2618489.png)
![2-(4-bromophenyl)-3-methyl-1-(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B2618490.png)
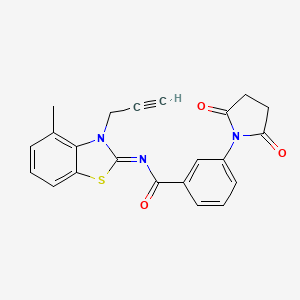
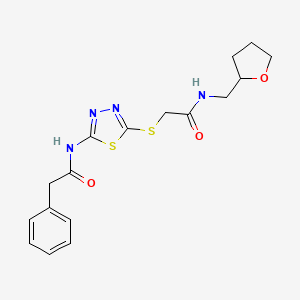
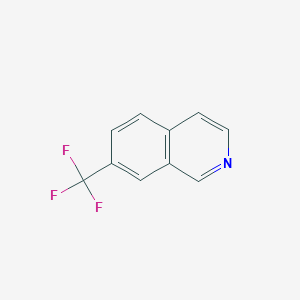

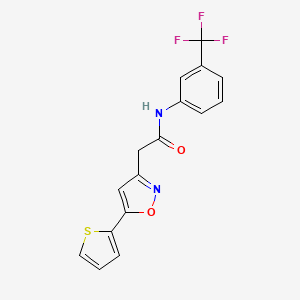
![Ethyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2618500.png)
![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2618504.png)
![methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2618505.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2618506.png)
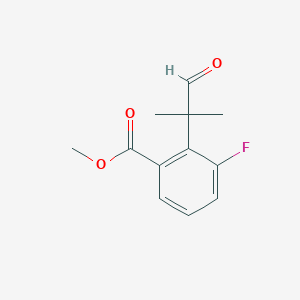
![1-(3,5-dimethoxybenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618511.png)
